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Compound of Interest

Compound Name: 1,3-Diphenylacetone

Cat. No.: B089425

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the strategic selection of reagents is paramount to achieving
desired molecular architectures efficiently and with high yields. This guide provides a
comprehensive comparison of 1,3-diphenylacetone and dibenzyl ketone, two important
intermediates in the synthesis of complex organic molecules. We will delve into their properties,
synthetic applications, and performance, supported by experimental data and detailed
protocols.

Nomenclature and Equivalence

It is crucial to first clarify that 1,3-diphenylacetone and dibenzyl ketone are two common
names for the same chemical compound.[1][2] The systematic IUPAC name for this molecule is
1,3-diphenylpropan-2-one. Throughout this guide, we will use these names interchangeably,
recognizing that they refer to the identical substance with the CAS Registry Number 102-04-5.

[31[4][5]
Chemical Structure:

Caption: Molecular structure of 1,3-diphenylpropan-2-one.

Physicochemical Properties
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A thorough understanding of a compound's physical and chemical properties is essential for its

effective use in synthesis. The properties of 1,3-diphenylacetone (dibenzyl ketone) are

summarized in the table below.

Property Value Reference(s)
CAS Number 102-04-5
Molecular Formula C15H140
Molecular Weight 210.27 g/mol
White to off-white or light
Appearance ] ] [6]
yellow crystalline solid.
Melting Point 32-34 °C
Boiling Point 330 °C
Insoluble in water; soluble in
Solubility ethanol, ether, and other [6]
organic solvents.
N Stable under normal
Stability [6]

conditions. Combustible.

Synthesis of 1,3-Diphenylacetone (Dibenzyl Ketone)

A common and effective method for the laboratory synthesis of 1,3-diphenylacetone is the

ketonic decarboxylation of phenylacetic acid.[1]

Reaction Scheme:

) ) Acetic Anhydride,
2 x Phenylacetic Acid Potassium Acetate

1,3-Diphenylacetone |- - 2 x COz2 + 2 x Acetic Acid

Click to download full resolution via product page

Caption: Synthesis of 1,3-diphenylacetone.
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Experimental Protocol: Synthesis via Ketonic Decarboxylation

This protocol is based on the established method of reacting phenylacetic acid with acetic
anhydride in the presence of a basic salt.[1]

¢ Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine
phenylacetic acid, acetic anhydride, and anhydrous potassium acetate.

e Heating: Heat the mixture to reflux at 140-150 °C for approximately two hours.
« Distillation: Slowly distill the mixture to remove the acetic acid byproduct.

o Workup: After cooling, the reaction mixture is subjected to an appropriate workup, which may
include extraction and washing, to isolate the crude dibenzyl ketone.

 Purification: The crude product can be purified by vacuum distillation or recrystallization to
yield pure 1,3-diphenylacetone.

Note: Heating the reaction mixture above 200 °C can lead to resinification and a decreased
yield.[1]

Performance in Synthesis: Key Reactions

1,3-Diphenylacetone is a versatile building block in organic synthesis, most notably in aldol
condensation reactions.[7]

A benchmark reaction showcasing the utility of 1,3-diphenylacetone is its double aldol
condensation with benzil to produce the highly conjugated, dark-purple compound
tetraphenylcyclopentadienone.[8][9] This reaction is valued for its efficiency in forming multiple
carbon-carbon bonds in a single synthetic step.

Reaction Data:
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Parameter Conditions Yield Reference(s)
Benzil, 1,3-

Reactants Diphenylacetone (1:1 90% [9]
molar ratio)

Potassium Hydroxide
Base/Solvent ) 9]
(KOH) in Ethanol

Temperature Reflux [9]

Reaction Time 2 hours 9]

Reaction Mechanism Workflow:

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.chemicalbook.com/synthesis/tetraphenylcyclopentadienone.htm
https://www.chemicalbook.com/synthesis/tetraphenylcyclopentadienone.htm
https://www.chemicalbook.com/synthesis/tetraphenylcyclopentadienone.htm
https://www.chemicalbook.com/synthesis/tetraphenylcyclopentadienone.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing
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Caption: Aldol condensation workflow.
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Experimental Protocol: Synthesis of Tetraphenylcyclopentadienone
This protocol is adapted from established laboratory procedures.[8][9][10]

o Dissolution: Dissolve 1,3-diphenylacetone (0.03 mol) and benzil (0.03 mol) in absolute
ethanol (approx. 60 mL) in a round-bottom flask with gentle heating and stirring.[9]

o Base Addition: Once the mixture is refluxing, add a solution of potassium hydroxide (0.8 g in
8 mL of ethanol) dropwise.[9]

o Reaction: Continue to reflux the mixture for 2 hours. A dark precipitate will form.[9]

« |solation: Cool the reaction mixture to room temperature, and then in an ice bath to maximize
crystallization.

« Purification: Collect the dark purple crystals by vacuum filtration. Wash the crystals with cold
ethanol to remove any impurities.

e Drying and Characterization: Dry the product thoroughly. The purity can be assessed by
melting point determination (literature m.p. 219-222 °C) and spectroscopic methods (IR,
NMR).

The Favorskii rearrangement is a reaction of a-halo ketones with a base to yield a rearranged
carboxylic acid derivative.[11] For acyclic a-halo ketones, this typically involves the formation of
a cyclopropanone intermediate, which is then opened by a nucleophile.[12][13]

General Mechanism of Favorskii Rearrangement:
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Caption: General Favorskii rearrangement mechanism.

While 1,3-diphenylacetone itself is not a substrate for this reaction, its a-halogenated
derivatives would be potential candidates. The reaction proceeds via the formation of an
enolate at the a'-carbon, followed by intramolecular cyclization to a cyclopropanone
intermediate.[12] Nucleophilic attack on the carbonyl carbon of this strained ring and
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subsequent ring opening leads to the final product. The regioselectivity of the ring opening is
generally governed by the formation of the more stable carbanion.[12]

To date, specific studies detailing the Favorskii rearrangement of halogenated 1,3-
diphenylacetone are not prevalent in the literature, suggesting that other synthetic routes may
be more favorable for accessing the potential rearrangement products. However, for
researchers exploring novel synthetic pathways, this reaction class remains a viable
consideration for structurally analogous a-halo ketones.

Conclusion

1,3-Diphenylacetone, also known as dibenzyl ketone, is a single, versatile chemical
intermediate, not two distinct alternatives. Its primary value in synthesis is demonstrated
through its efficient participation in base-catalyzed aldol condensations, particularly in the high-
yield synthesis of tetraphenylcyclopentadienone. This reaction underscores its utility in
constructing complex, polycyclic aromatic systems. While other classical ketone reactions like
the Favorskii rearrangement are theoretically applicable to its derivatives, its role as a
nucleophile in condensation reactions remains its most significant and well-documented
application for professionals in chemical and pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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